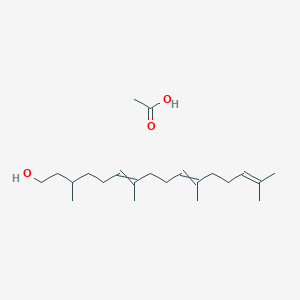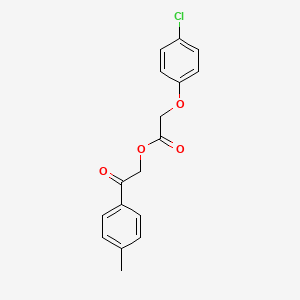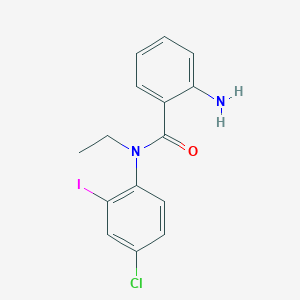![molecular formula C25H33IN4O3 B14209858 D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-89-5](/img/structure/B14209858.png)
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide: is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group, which contributes to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The iodophenyl group is introduced through iodination reactions, and the final product is obtained by deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The iodophenyl group in the compound can undergo oxidation reactions, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can be employed to modify the iodophenyl group, potentially converting it to a phenyl group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be employed in substitution reactions.
Major Products Formed:
Oxidation: Iodinated derivatives of the original compound.
Reduction: Phenyl derivatives.
Substitution: Compounds with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is used as a building block in the synthesis of more complex peptides and proteins. Its unique structure allows for the study of peptide interactions and folding.
Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. Its iodophenyl group can be used as a radiolabel for imaging studies.
Medicine: The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to interact with specific molecular targets makes it a candidate for further investigation in various disease models.
Industry: In the industrial sector, this compound can be used in the development of novel materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Vergleich Mit ähnlichen Verbindungen
- D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-L-phenylalaninamide
- D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide
Comparison: Compared to similar compounds, D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is unique due to its specific arrangement of amino acids and the position of the iodophenyl group. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
824406-89-5 |
|---|---|
Molekularformel |
C25H33IN4O3 |
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
(2R)-2-amino-N-[(2S)-1-[[(2R)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21+,22+/m0/s1 |
InChI-Schlüssel |
URJMIHRSRAUYQC-MTNREXPMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@@H](CC(C)C)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-Amino-1-(2-ethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenol](/img/structure/B14209784.png)


![Benzonitrile, 4-[2-[(1-cyclopropyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14209808.png)
![4,4-Dimethyl-2-(5-methyl-1-oxaspiro[2.5]octan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14209812.png)

![2-{(E)-[7-(Thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]diazenyl}benzonitrile](/img/structure/B14209828.png)


![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)

![3-{[1-Phenyl-1-(2H-tetrazol-5-yl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14209869.png)

